
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Overview
Description
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3rd position.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is being explored for its potential as a therapeutic agent in several areas:
- Anticancer Research : The compound has been identified as a potent inhibitor of BET (Bromo and Extra Terminal) domain proteins, which are involved in cancer progression. Studies have shown significant selectivity for specific bromodomains, indicating its potential in cancer treatment strategies.
- Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems such as serotonin and dopamine, indicating potential applications in treating depression and anxiety disorders.
The biological activities attributed to this compound include:
- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways like cell growth and apoptosis, contributing to its anticancer properties.
Inhibition of BET Proteins
A notable study demonstrated that derivatives of 2,3-dihydrobenzofuran containing this compound effectively inhibited cancer cell proliferation in vitro while maintaining low toxicity levels. This finding underscores its potential as a lead compound in cancer therapeutics.
Neurotransmitter Interaction
Research focusing on the compound's interaction with serotonin receptors indicated possible antidepressant effects. In animal models, treatment with this compound led to improved behavioral outcomes, suggesting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be compared with other benzofuran derivatives, such as:
7-Bromo-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different reactivity and applications.
2,3-Dihydrobenzofuran-3-amine: Lacks the bromine atom, affecting its chemical properties and biological activity.
7-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a brominated benzofuran structure with an amine group at the 3-position. This unique arrangement contributes to its biological activity and potential therapeutic applications. The molecular formula is C₁₃H₁₅BrClN, with a molecular weight of approximately 250.52 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structural similarity to other bioactive benzofuran derivatives suggests a mechanism involving the inhibition of bacterial cell wall synthesis or interference with cellular signaling pathways.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
C. albicans | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties against various fungal strains. Preliminary studies suggest it may disrupt fungal cell membranes or inhibit essential metabolic pathways.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
A. niger | 128 µg/mL | |
C. glabrata | 32 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. It appears to exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Table 3: Anticancer Activity Data
Cancer Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
HeLa | 5.0 | |
MCF-7 | 10.0 | |
A549 | 8.5 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell viability in bacteria and cancer cells.
- Receptor Modulation : It may act on various receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Redox Reactions : The presence of the bromine atom and amine group allows participation in redox reactions, influencing cellular processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest its potential use as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLGAROGPJXJC-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-77-4 | |
Record name | 3-Benzofuranamine, 7-bromo-2,3-dihydro-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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